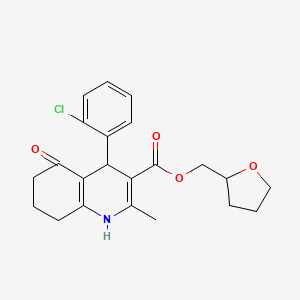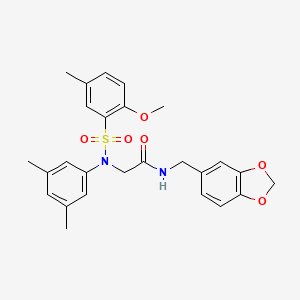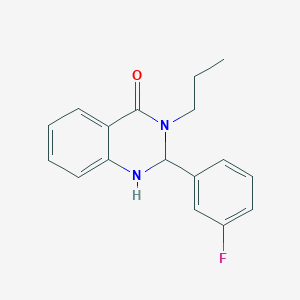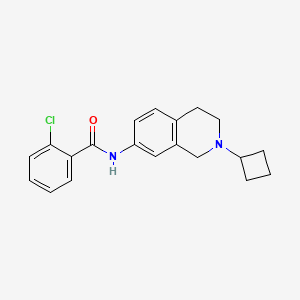![molecular formula C17H16N4O2 B5051581 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B5051581.png)
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase . Inhibition of this enzyme increases the concentration of acetylcholine at nerve endings, leading to increased parasympathetic activity.
Métodos De Preparación
The synthesis of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an antimicrobial agent, effective against various bacterial strains.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties
Comparación Con Compuestos Similares
Similar compounds to 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide include other 1,2,4-oxadiazole derivatives. These compounds share the oxadiazole ring but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
1,3,4-oxadiazole derivatives: Known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Imidazole derivatives: These compounds are well-known for their antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-4-2-5-13(10-12)17-20-16(23-21-17)8-7-15(22)19-14-6-3-9-18-11-14/h2-6,9-11H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRQQNCWFCBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide](/img/structure/B5051502.png)
![N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5051532.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)
![methyl (3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5051538.png)
![3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione](/img/structure/B5051544.png)


![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)

![4-methyl-N-[6-methyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5051570.png)




